

# A Comparative Guide to Ethyl 4-amino-1-piperidinocarboxylate as a Reference Standard

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## Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinocarboxylate</i>
Cat. No.:	B114688

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In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. **Ethyl 4-amino-1-piperidinocarboxylate**, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), serves as a critical reference standard for identity, purity, and assay determination. This guide provides an objective comparison of **Ethyl 4-amino-1-piperidinocarboxylate** with two common alternatives: Ethyl 4-piperidinocarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate. The information presented herein is compiled from various sources to offer a comprehensive overview for analytical scientists and process chemists.

## Physicochemical Properties and Purity

The selection of a reference standard is fundamentally guided by its physicochemical properties and certified purity. The following table summarizes these key parameters for **Ethyl 4-amino-1-piperidinocarboxylate** and its alternatives. It is important to note that purity values are typical and may vary between suppliers.

Property	Ethyl 4-amino-1-piperidinecarboxylate	Ethyl 4-piperidinecarboxylate	tert-Butyl 4-aminopiperidine-1-carboxylate
CAS Number	58859-46-4[1]	1126-09-6[2][3]	87120-72-7
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [1]	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> [2]	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> [4]
Molecular Weight	172.23 g/mol [1]	157.21 g/mol [3]	200.28 g/mol [4]
Appearance	Colorless to pale yellow liquid	Colorless to slightly brown liquid	White to off-white solid
Typical Purity (GC)	≥96% - >97.0%[3][5]	>98.0%	>97.0%

## Experimental Protocols

Accurate and reproducible analytical methods are essential for the qualification and use of reference standards. Below are detailed, representative protocols for the analysis of these piperidine derivatives.

### Stability-Indicating HPLC-UV Method

This method is designed to separate the main compound from potential degradation products and process-related impurities.

#### Chromatographic Conditions:

- Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B

- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities.

### GC-MS Conditions:

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Program:
  - Initial temperature: 70°C, hold for 2 min
  - Ramp: 10°C/min to 280°C, hold for 5 min
- Injector Temperature: 250°C
- Injection Mode: Split (20:1)
- Injection Volume: 1 µL

- Transfer Line Temperature: 280°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-450 amu
- Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

<sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the identity and structure of the reference standard.

NMR Conditions:

- Spectrometer: 400 MHz

- Solvent: Chloroform-d (CDCl<sub>3</sub>)

- <sup>1</sup>H NMR:

- Pulse sequence: zg30

- Number of scans: 16

- Relaxation delay: 1.0 s

- <sup>13</sup>C NMR:

- Pulse sequence: zgpg30

- Number of scans: 1024

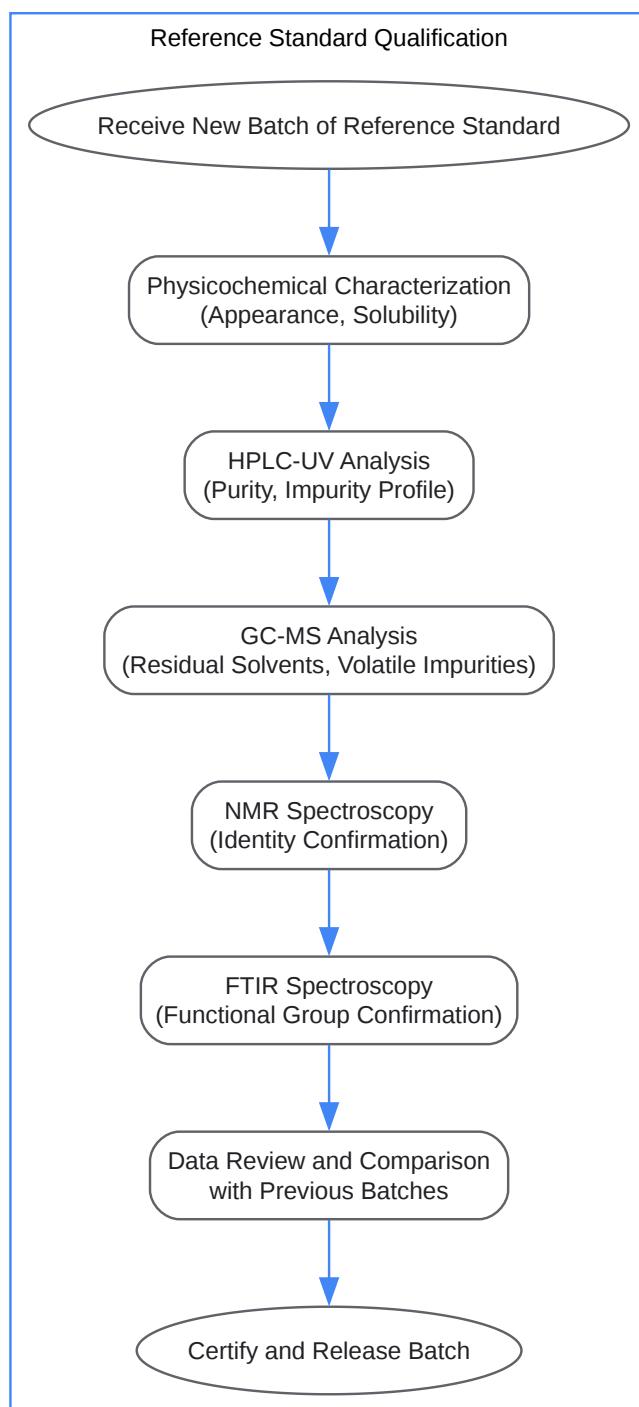
- Relaxation delay: 2.0 s

- Sample Preparation: Dissolve approximately 10-20 mg of the standard in 0.7 mL of  $\text{CDCl}_3$ .

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of reference standard.

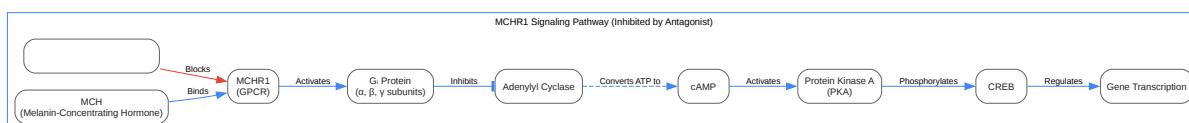


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*Experimental workflow for reference standard qualification.*

## Signaling Pathway

**Ethyl 4-amino-1-piperidinecarboxylate** is a precursor for the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1 is a G-protein coupled receptor (GPCR) primarily coupled to the  $G_i$  protein. The binding of an antagonist to MCHR1 blocks the downstream signaling cascade. The diagram below illustrates the canonical MCHR1 signaling pathway that is inhibited by these antagonists.



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*Inhibitory action of an MCHR1 antagonist on the  $G_i$ -coupled signaling pathway.*

## Conclusion

**Ethyl 4-amino-1-piperidinecarboxylate** is a well-characterized and suitable reference standard for applications in pharmaceutical development. Its alternatives, Ethyl 4-piperidinecarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate, offer different physicochemical properties that may be advantageous in specific synthetic or analytical contexts. The choice of a reference standard should be based on a thorough evaluation of its intended use, the required analytical techniques, and the specific impurities that need to be monitored. The protocols and data presented in this guide provide a solid foundation for making an informed decision.

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- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-Amino-1-piperidinecarboxylate 97.0+%, TCI America™ | Fisher Scientific  
[fishersci.ca]
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